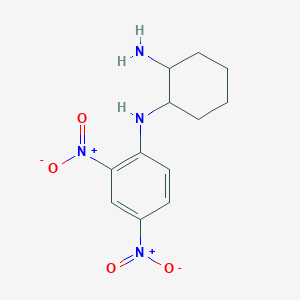

N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine” is a chemical compound with the molecular formula C12H16N4O4 . It is also known by registry numbers ZINC000005127879, ZINC000005127883, ZINC000005127886, ZINC000005127888 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 Carbon atoms, 16 Hydrogen atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . The molecular weight is 280.28 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 280.28 . Other properties such as density, melting point, boiling point, and flash point are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Polyamides

One application involves the synthesis of new aromatic diamines with cyclohexane moieties, leading to the creation of organosoluble polyamides with exceptional solubility and mechanical properties. For instance, a study describes the synthesis of highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties. These polyamides exhibited outstanding solubility, could be easily dissolved in various solvents, and formed transparent, strong, and flexible films with low dielectric constants and water absorptions, indicating their potential in advanced material applications (Li et al., 2009).

Supramolecular Chemistry

Research in supramolecular chemistry has explored the self-assembly of complexes using diamine tectons, including cyclohexane diamines. A study involving triphenylboroxine and phenylboronic ester of pentaerythritol with diamines, including trans-1,4-diaminocyclohexane, generated novel supramolecular NB bound assemblies. These findings enhance understanding of the factors governing the formation of such aggregates, demonstrating the role of cyclohexane diamines in developing new supramolecular structures (Cruz-Huerta et al., 2015).

Polymer Science

In polymer science, cyclohexane diamines are utilized to synthesize polyimides and polyamides with specific properties. For example, the synthesis and properties of organosoluble polyimides based on 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane have been detailed, highlighting their excellent solubility, thermal stability, and mechanical properties, indicating their suitability for high-performance materials (Yang et al., 2004).

Catalysis

Cyclohexane diamines have also found applications in catalysis, serving as ligands in metal-catalyzed cross-couplings. A study discusses how a commercially available 1,2-diamine facilitates nickel-catalyzed alkyl-alkyl Suzuki reactions of unactivated secondary alkyl halides at room temperature, demonstrating the role of cyclohexane diamines in enabling efficient and novel catalytic processes (Saito & Fu, 2007).

Material Science and Ligand Design

The development of materials and ligands incorporating cyclohexane diamines has been explored, such as in the creation of chiral ligands for enantioselective transition metal catalysis. Research demonstrates how chiral diamines, including cyclohexane diamines, can be converted into diiminophosphoranes, serving as C2-symmetric ligands for various enantioselective transition metal-catalyzed reactions, showcasing the versatility and utility of these compounds in material science and ligand design (Reetz & Bohres, 1998).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-N-(2,4-dinitrophenyl)cyclohexane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c13-9-3-1-2-4-10(9)14-11-6-5-8(15(17)18)7-12(11)16(19)20/h5-7,9-10,14H,1-4,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBSDLZLJPIEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluorophenyl)-2-({1-[2-(pyridin-4-ylsulfanyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994742.png)

![N-(4-ethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2994754.png)

![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B2994755.png)

![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)

![6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2994764.png)